molecular formula C11H7FN2O B8436974 8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

Cat. No.: B8436974
M. Wt: 202.18 g/mol
InChI Key: XXDSLQAQUKVRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one is a useful research compound. Its molecular formula is C11H7FN2O and its molecular weight is 202.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

8-fluoro-2,5-dihydropyrido[4,3-b]indol-1-one

InChI

InChI=1S/C11H7FN2O/c12-6-1-2-8-7(5-6)10-9(14-8)3-4-13-11(10)15/h1-5,14H,(H,13,15)

InChI Key

XXDSLQAQUKVRMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C=CNC3=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Hydroxypyridin-2(1H)-one (1 g, 0.009 mol) and (4-fluorophenyl)hydrazine (3.6 g, 0.027 mol) in diphenyl ether (20 mL) were heated at 250° C. for 5 hours to afford the crude product. Purification by washing with hexane, followed by column chromatography on silica gel (1.5% methanol in DCM) afforded 330 mg of the product (17.36% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
17.36%

Synthesis routes and methods II

Procedure details

To 2,4-dihydroxypyridine (43.6 g, 392 mmol) in phenyl ether (760 mL) in a three neck flask fitted with a Dean-Stark trap was added 4-fluorophenylhydrazine in phenyl ether (100 mL). The reaction mixture was heated to 165° C. for 1 h, slowly warmed to 230° C., and left to stir at 230° C. for 1 h. The reaction mixture was allowed to cool to 45° C. and treated with isopropanol and toluene. The mixture was filtered, washed with toluene, and dried to give the title compound. 1H NMR (600 MHz, CD3SOCD3) δ 11.82 (s, 1H); 11.13 (s, 1H); 7.71 (dd, 1H); 7.45 (dd, 1H); 7.28 (t, 1H); 7.12 (m, 1H); 6.45 (d, 1H). LRMS (APCI) calc'd for (C11H7FN2O) [M+H]+, 203.1. found 203.1.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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